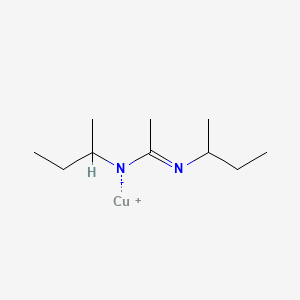![molecular formula C12H16BrF3N2O2 B8251287 Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B8251287.png)
Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate is an organic compound that features a pyrazole ring substituted with bromine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of bromine and trifluoromethyl groups via halogenation and trifluoromethylation reactions, respectively. The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Biology: The compound can be used as a probe to study biological processes, particularly those involving halogenated and trifluoromethylated molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl bromoacetate: Similar in having a tert-butyl ester group and a bromine atom.
Tert-butyl 3-bromopropylcarbamate: Shares the tert-butyl and bromine functionalities.
Tert-butyl (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)carbamate: Contains a pyrazole ring with trifluoromethyl substitution.
Uniqueness
Tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Propiedades
IUPAC Name |
tert-butyl 2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF3N2O2/c1-5-8(10(19)20-11(2,3)4)18-6-7(13)9(17-18)12(14,15)16/h6,8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXPMXKVRMZYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC(C)(C)C)N1C=C(C(=N1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Benzyloxy)-4-methanesulfonylphenyl]boronic acid](/img/structure/B8251209.png)
![[3-Bromo-2-(trideuteriomethoxy)phenyl]boronic acid](/img/structure/B8251217.png)









![5-Methyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8251304.png)


